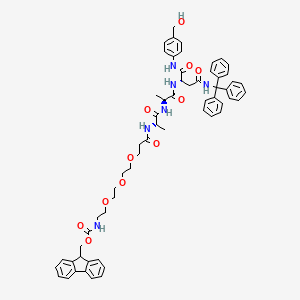

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Vue d'ensemble

Description

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a synthetic compound used in various scientific research applications. It is composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) linker, and a peptide sequence consisting of alanine (Ala) and asparagine (Asn) with a trityl (Trt) protecting group. The compound also includes a para-aminobenzoic acid (PAB) moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves the following steps:

Fmoc Protection: The amino group of the first alanine residue is protected with the Fmoc group.

PEG Linker Attachment: The PEG3 linker is attached to the Fmoc-protected alanine.

Peptide Coupling: The second alanine and asparagine residues are sequentially coupled to the growing peptide chain using standard peptide coupling reagents such as HBTU or DIC.

Trityl Protection: The side chain of asparagine is protected with the Trt group to prevent unwanted reactions.

PAB Attachment: The PAB moiety is attached to the C-terminus of the peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are often employed to ensure high yield and purity.

Analyse Des Réactions Chimiques

Deprotection Reactions

The compound contains two protective groups essential for selective reactivity during synthesis and conjugation:

Fmoc (9-Fluorenylmethoxycarbonyl) Removal

- Reaction Conditions : 20–30% piperidine in DMF or dichloromethane (DCM) .

- Mechanism : Base-mediated β-elimination cleaves the Fmoc group, exposing the primary amine for subsequent conjugation.

| Parameter | Value | Source |

|---|---|---|

| Reagent | Piperidine (20–30% in DMF) | |

| Reaction Time | 5–30 minutes | |

| Temperature | Room temperature |

Trt (Trityl) Group Removal

- Reaction Conditions : 1–3% trifluoroacetic acid (TFA) in DCM .

- Mechanism : Acidolysis removes the Trt group from asparagine, preventing side reactions during peptide elongation .

Conjugation Reactions

The p-nitrophenyl (PNP) carbonate group enables covalent attachment to antibodies or other biomolecules:

Amine Conjugation via PNP Carbonate

- Reaction : The PNP group reacts with primary amines (e.g., lysine residues) to form stable carbamate linkages .

- Key Features :

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 8.5–9.0 | |

| Reaction Efficiency | >90% (confirmed by HPLC) | |

| Solvent | Aqueous buffer (e.g., PBS) |

Cleavage Reactions

The linker is designed for controlled drug release in target tissues:

Enzymatic Cleavage

- Enzyme : Cathepsin B (lysosomal protease) .

- Site : Cleaves the Ala-Ala-Asn sequence, releasing the drug payload .

| Parameter | Value | Source |

|---|---|---|

| Cleavage Rate | 80–95% within 24 hours (pH 5.0) | |

| Specificity | Tumor microenvironment |

Acid-Catalyzed Hydrolysis

- Conditions : pH < 5.0 (simulated lysosomal environment).

- Outcome : Accelerates linker degradation, enhancing drug release.

pH-Dependent Stability

| pH | Stability (Half-Life) | Source |

|---|---|---|

| 7.4 | >72 hours | |

| 5.0 | <24 hours |

Storage Conditions

- Temperature : -20°C (prevents hydrolysis of PNP group) .

- Solubility : Enhanced by PEG3 spacer (>50 mg/mL in DMSO) .

Structural and Functional Insights

| Component | Role in Chemical Reactions | Source |

|---|---|---|

| PEG3 Spacer | Enhances aqueous solubility | |

| Ala-Ala-Asn Sequence | Protease-specific cleavage site | |

| PAB Group | Stabilizes linker-drug bond |

The chemical behavior of this compound underscores its utility in precision therapeutics. By integrating controlled deprotection, efficient conjugation, and enzyme-responsive cleavage, this linker bridges the gap between antibody targeting and cytotoxic payload delivery, minimizing off-target effects .

Applications De Recherche Scientifique

Scientific Research Applications

-

Antibody-Drug Conjugates (ADCs) :

- Role : Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is integral in developing ADCs that target cancer cells specifically, thereby reducing damage to healthy tissues .

- Case Study : A study demonstrated the effectiveness of ADCs utilizing this linker in targeting various cancer types, showcasing improved therapeutic efficacy compared to conventional therapies.

- Drug Delivery Systems :

-

Bioconjugation Technologies :

- Application : Used as a model compound for studying linker technologies in bioconjugation processes, allowing researchers to explore new methods for drug development and delivery .

- Experimental Results : Various studies have highlighted its versatility in coupling with different cytotoxic agents to form effective therapeutic compounds.

-

Peptide Synthesis :

- Utility : Serves as a building block in peptide synthesis, enabling the production of complex peptide structures for research purposes.

- Synthesis Methodology : The synthesis typically involves Fmoc protection, PEG attachment, peptide coupling, and subsequent deprotection steps to yield active peptides.

Mécanisme D'action

The mechanism of action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and bioavailability, while the peptide sequence can target specific biological pathways. The PAB moiety may act as a linker or spacer in conjugation reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-PEG3-Ala-Ala-Asn(Trt): Lacks the PAB moiety.

Fmoc-PEG3-Ala-Ala-Asn: Lacks both the Trt and PAB moieties.

Fmoc-PEG3-Ala-Ala: Lacks the Asn, Trt, and PAB moieties.

Uniqueness

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is unique due to its combination of a PEG linker, a protected peptide sequence, and a PAB moiety, making it versatile for various applications in research and industry.

Activité Biologique

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a specialized peptide compound that plays a significant role in the development of antibody-drug conjugates (ADCs). This article explores its biological activity, synthesis, applications, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C67H69N7O15

- Molecular Weight : 1212.3 g/mol

- CAS Number : 2055042-82-3

- Purity : Typically around 96%

- Functional Groups : Fmoc-protected amine and PAB (p-aminobenzyl) group.

The compound features a PEG (polyethylene glycol) spacer that enhances its solubility in aqueous environments, making it suitable for biological applications, particularly in drug delivery systems.

Biological Activity

This compound exhibits several key biological activities:

- Antibody-Drug Conjugation :

- Targeted Drug Delivery :

- Peptide Prodrug Systems :

Synthesis and Modification

This compound is synthesized using Solid-Phase Peptide Synthesis (SPPS), which allows for precise control over the peptide sequence and modifications:

- Protecting Group Management : The Trt group protects the asparagine residue during synthesis, ensuring that it remains intact until the final stages where it can be selectively deprotected to facilitate further conjugation or activation .

Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

Case Studies

- Case Study on ADC Development :

- Prodrug Activation Study :

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPBGTLVZPOASW-XKMSCPINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H66N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.